9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine
Medicinally, it has been investigated for its anticancer, antidiabetic, and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer and diabetes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: Known for their biological activities, including anticancer and anti-inflammatory properties.
Triazolo[1,5-a]pyridines: Used in drug design for their ability to inhibit specific enzymes.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro[1,2,4]triazolo[4,3-a]pyrimidines: Exhibiting potent antidiabetic and anticancer activities.
Uniqueness
The uniqueness of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural features, such as the combination of a pyrazole ring with a triazoloquinazoline core and a methylsulfanyl group.
Properties
Molecular Formula |
C17H22N6OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
9-(2-ethylpyrazol-3-yl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H22N6OS/c1-5-22-11(6-7-18-22)14-13-10(8-17(2,3)9-12(13)24)19-15-20-16(25-4)21-23(14)15/h6-7,14H,5,8-9H2,1-4H3,(H,19,20,21) |
InChI Key |
MZCYHIAOFTVAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC |
Origin of Product |
United States |
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